molecular formula C22H17F3N2O3 B2512124 N-[3-(trifluoromethyl)phenyl]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide CAS No. 477853-81-9

N-[3-(trifluoromethyl)phenyl]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide

Cat. No. B2512124
M. Wt: 414.384
InChI Key: JJJGNTWUQPBWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(trifluoromethyl)phenyl]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide is a useful research compound. Its molecular formula is C22H17F3N2O3 and its molecular weight is 414.384. The purity is usually 95%.
BenchChem offers high-quality N-[3-(trifluoromethyl)phenyl]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(trifluoromethyl)phenyl]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Conformation

Compounds with chromeno[4,3-c]isoxazole structures have been studied for their crystal structures and molecular conformations. The crystal structure analysis of these compounds reveals intricate details about their geometric parameters, conformations, and crystal packing stabilized by hydrogen bond interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be essential for their application in various scientific fields (Suresh et al., 2013) (Ganapathy et al., 2015).

Chemical Synthesis and Modification

Research has been focused on the synthesis and chemical modification of chromeno and isoxazole derivatives. These processes involve complex chemical reactions, leading to the formation of new compounds with potentially valuable properties for medicinal and industrial applications. The synthesis techniques often involve ring transformations and rearrangements, indicating the versatile nature of these compounds in chemical synthesis (Singh et al., 2017) (Azab & Latif, 2012).

properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3/c23-22(24,25)15-5-3-6-16(10-15)26-21(28)27-20-14(12-30-27)11-29-18-9-8-13-4-1-2-7-17(13)19(18)20/h1-10,14,20H,11-12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJGNTWUQPBWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)NC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(trifluoromethyl)phenyl]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide

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